Kinase Selectivity: 7-Oxostaurosporine Exhibits a Distinct IC50 Fingerprint vs. Staurosporine
In direct in vitro kinase assays, 7-oxostaurosporine demonstrates a markedly different potency rank order from staurosporine. Against PKC, it shows an IC50 of 9 nM, compared to staurosporine's IC50 of 0.7 nM, representing a ~13-fold reduction in potency [1]. However, the selectivity window shifts: the compound retains moderate activity against phosphorylase kinase (IC50 5 nM) and PKA (IC50 26 nM), while activity against EGFR (IC50 200 nM) and c-Src (IC50 800 nM) is significantly reduced [1]. This profile contrasts with staurosporine, which typically inhibits PKA and PKC with comparable sub-nanomolar potency [2]. The data indicates that 7-oxostaurosporine offers a differentiated selectivity fingerprint for studies where pan-inhibition by staurosporine is problematic.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | PKC: 9 nM; PKA: 26 nM; Phosphorylase kinase: 5 nM; EGFR: 200 nM; c-Src: 800 nM |
| Comparator Or Baseline | Staurosporine IC50: PKC ~0.7 nM; PKA and PKC are inhibited with comparable sub-nanomolar potency |
| Quantified Difference | ~13-fold less potent against PKC; >100-fold selectivity window between PKC and c-Src for 7-oxostaurosporine |
| Conditions | In vitro kinase activity assays using purified enzymes |
Why This Matters
Procurement of 7-oxostaurosporine is justified when experimental protocols require a PKC inhibitor with measurably reduced off-target activity against tyrosine kinases like c-Src and EGFR compared to staurosporine.
- [1] Caravatti, G., Meyer, T., Fredenhagen, A., et al. (1994). Inhibitory activity and selectivity of staurosporine derivatives towards protein kinase C. Bioorganic & Medicinal Chemistry Letters, 4(3), 399–404. View Source
- [2] Tamaoki, T., & Nakano, H. (1990). Potent and specific inhibitors of protein kinase C of microbial origin. Nature Biotechnology, 8(8), 732–735. View Source
